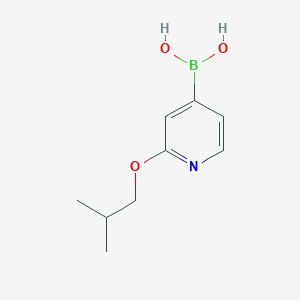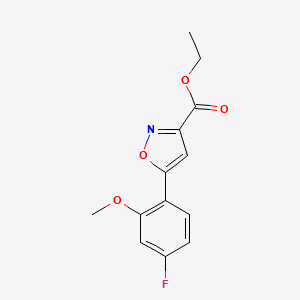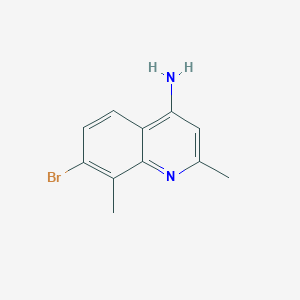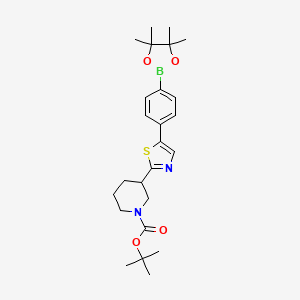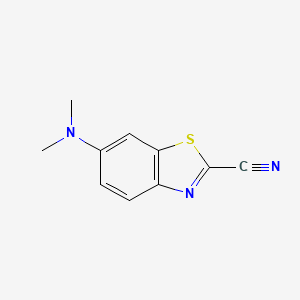![molecular formula C16H18N2O3 B13712802 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the dihydropyrazinoindole family, which is known for its diverse pharmacological properties, including antifungal, antihistaminergic, and anti-serotoninergic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves a cascade addition-cyclization reaction. One common method starts with vinyl selenones and (1H-indol-2yl)carboxamides, using potassium hydroxide as a base. This reaction proceeds via a Michael addition-cyclization cascade, resulting in the formation of the desired dihydropyrazinoindole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly solvents are often employed. For instance, the use of 2-methyltetrahydrofuran (2-MeTHF) as a green solvent in the synthesis of related compounds has been reported .
Chemical Reactions Analysis
Types of Reactions
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of fungal enzymes, while its antihistaminergic activity may involve blocking histamine receptors. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrazino[2,3-b]indoles: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Polycyclic Heteroaromatic Compounds: These compounds also feature fused ring systems and exhibit diverse pharmacological properties.
Uniqueness
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific substitution pattern and the presence of the Boc (tert-butoxycarbonyl) protecting group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
tert-butyl 1-oxo-3,4-dihydropyrazino[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-9-8-17-12-7-5-4-6-11(12)10-13(17)14(18)19/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
MNXNIBWGBAGLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
![Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
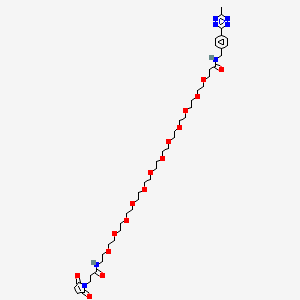
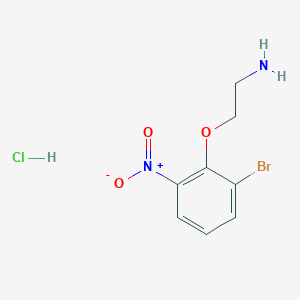
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
